Dodecanamide, N-phenyl- Dodecanamide, N-phenyl-
Brand Name: Vulcanchem
CAS No.: 3430-95-3
VCID: VC7968842
InChI: InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20)
SMILES: CCCCCCCCCCCC(=O)NC1=CC=CC=C1
Molecular Formula: C18H29NO
Molecular Weight: 275.4 g/mol

Dodecanamide, N-phenyl-

CAS No.: 3430-95-3

Cat. No.: VC7968842

Molecular Formula: C18H29NO

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Dodecanamide, N-phenyl- - 3430-95-3

Specification

CAS No. 3430-95-3
Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
IUPAC Name N-phenyldodecanamide
Standard InChI InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20)
Standard InChI Key YGKDYOGEVVXBKW-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)NC1=CC=CC=C1
Canonical SMILES CCCCCCCCCCCC(=O)NC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 12-carbon aliphatic chain (dodecyl group) bonded to a carbonyl group, which is further connected to an aniline moiety. The phenyl group introduces aromaticity, while the amide bond contributes to polarity and hydrogen-bonding capacity. Key structural identifiers include:

  • SMILES: CCCCCCCCCCCC(=O)NC1=CC=CC=C1

  • InChIKey: YGKDYOGEVVXBKW-UHFFFAOYSA-N .

Physical Properties

PropertyValueSource
Density0.957 g/cm³
Boiling Point429.9°C at 760 mmHg
Flash Point264.8°C
LogP (Partition Coefficient)5.619
SolubilityLow water solubility

The extended hydrophobic chain renders the compound lipophilic, facilitating interactions with lipid bilayers and proteins .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of dodecanoic acid with aniline under high-temperature conditions (160–200°C), with water removed via distillation . Alternative methods utilize dodecanoyl chloride and aniline in the presence of a base (e.g., pyridine) to neutralize HCl byproducts :
C11H23COCl+C6H5NH2C18H29NO+HCl\text{C}_{11}\text{H}_{23}\text{COCl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{18}\text{H}_{29}\text{NO} + \text{HCl}

Industrial Scalability

Continuous flow reactors and catalytic systems (e.g., Cu(II)-diamine complexes) enhance yield and purity in large-scale production . Purification typically involves recrystallization from ethanol or chromatography .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-negative (Pseudomonas aeruginosa, IC₅₀ ~50 nM) and Gram-positive (Staphylococcus aureus) bacteria, as well as fungi (Candida albicans) . The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes (e.g., acetylcholinesterase) .

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (TNF-α, IL-1β) and NF-κB signaling in phagocytes, reducing oxidative bursts and zymosan-induced inflammation . Intraperitoneal administration in murine models (100 mg/kg) showed no acute toxicity, highlighting its therapeutic potential .

Enzyme Inhibition

Dodecanamide, N-phenyl- inhibits acetylcholinesterase (AChE) and carbonic anhydrase via hydrogen bonding and hydrophobic interactions, suggesting applications in neurodegenerative disease research .

Applications in Scientific Research

Biochemical Probes

The compound serves as a model for studying lipid-protein interactions and ceramide trafficking pathways, which are critical in sphingomyelin biosynthesis .

Industrial Uses

As a surfactant precursor, it modifies surface tension in lubricants and emulsifiers. Its stability under standard conditions (pH 7.0, 25°C) makes it suitable for long-term formulations .

Comparative Analysis with Analogous Amides

CompoundChain LengthKey DifferencesBioactivity
N-PhenyloctanamideC₈Lower hydrophobicityReduced antimicrobial potency
N-BenzyldodecanamideC₁₂Benzyl vs. phenyl substitutionEnhanced membrane permeability
N-CyclohexyloctanamideC₈Cyclohexyl groupHigher solubility, lower logP

The dodecyl chain in N-phenyldodecanamide optimizes lipid bilayer integration, enhancing bioactivity compared to shorter analogs .

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